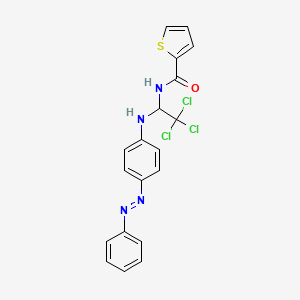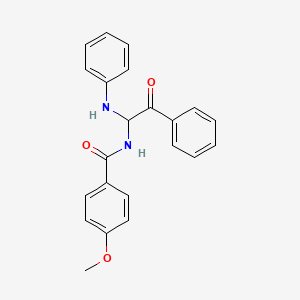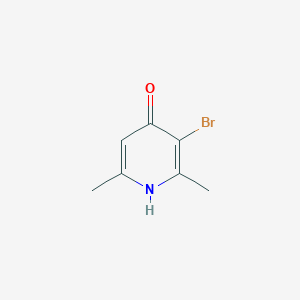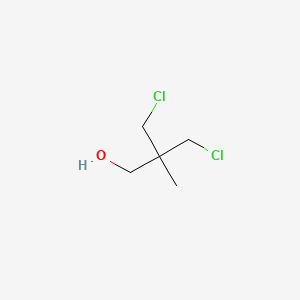
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide is a complex organic compound with the molecular formula C19H15Cl3N4OS It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a phenylazo group, which is known for its vivid coloration properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide typically involves multiple steps:
Formation of Thiophene-2-carboxylic Acid: This can be achieved through the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene.
Introduction of the Trichloroethyl Group: The trichloroethyl group is introduced through a chlorination reaction using trichloroacetyl chloride under controlled conditions.
Coupling with Phenylazo Group: The phenylazo group is introduced via a diazotization reaction followed by coupling with aniline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Esters and amides.
Scientific Research Applications
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to the presence of the phenylazo group.
Mechanism of Action
The mechanism of action of thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(2-methyl-4-nitrophenylamino)ET)amide .
- Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(3-chlorophenylamino)ET)amide .
Uniqueness
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(4-phenylazo-phenylamino)ET)amide is unique due to the presence of the phenylazo group, which imparts distinct coloration properties and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
1321674-06-9 |
|---|---|
Molecular Formula |
C19H15Cl3N4OS |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15Cl3N4OS/c20-19(21,22)18(24-17(27)16-7-4-12-28-16)23-13-8-10-15(11-9-13)26-25-14-5-2-1-3-6-14/h1-12,18,23H,(H,24,27) |
InChI Key |
BQPNPJFQYOYRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Bromo-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B15080151.png)

![2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080168.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B15080181.png)

![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B15080188.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15080196.png)

![N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B15080212.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080222.png)
![4-Fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15080224.png)
![2-{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15080228.png)
